molecular formula C8H9BrClNO2 B112928 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride CAS No. 709665-71-4

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

Cat. No. B112928
M. Wt: 266.52 g/mol
InChI Key: WANQBUDPQVTWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-2-(4-bromophenyl)acetic acid hydrochloride” is a chemical compound with the molecular formula C8H9BrClNO2 . It is available in liquid form and has a molecular weight of 266.52 . The IUPAC name for this compound is (2R)-amino(4-bromophenyl)ethanoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “2-Amino-2-(4-bromophenyl)acetic acid hydrochloride” is 1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere at a temperature between 2-8°C . . The physical form of the compound is liquid .

Scientific Research Applications

Metabolic Pathways and Metabolite Identification

Research has explored the metabolic pathways of related compounds, identifying key metabolites. For example, a study examined the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifying several metabolites, and suggesting the existence of multiple metabolic pathways in rats (Kanamori et al., 2002).

Antibacterial Applications

In the field of medicinal chemistry, derivatives of compounds similar to 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride have been synthesized for potential antibacterial applications. For instance, a study focused on synthesizing novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, exploring their antibacterial activities (El-Hashash et al., 2015).

Peptide Synthesis

The compound has also been utilized in peptide synthesis. Research demonstrated the use of related esters in the synthesis of various peptides, showcasing the versatility of such compounds in creating complex molecular structures (Stewart, 1967).

Polymer Science

In polymer science, compounds with structural similarities have been used to create novel polymers with potential applications in drug delivery and labelling techniques. One study involved the synthesis of Poly(amido-amine)s carrying primary amino groups as side substituents, highlighting the compound's utility in polymer science (Malgesini et al., 2003).

Synthesis of Aryloxyacetic Acid Analogs

Compounds similar to 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride have been used to synthesize aryloxyacetic acid analogs, showcasing a wide range of bioactivities and potential applications in combating various bacterial and fungal pathogens (Dahiya et al., 2008).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-2-(4-bromophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANQBUDPQVTWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-bromophenyl)acetic acid hydrochloride

CAS RN

709665-71-4
Record name Benzeneacetic acid, α-amino-4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709665-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-2-(4-bromophenyl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.